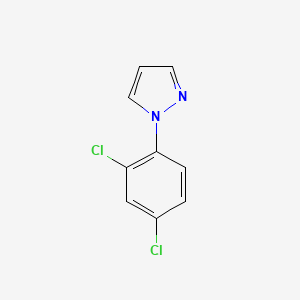

1-(2,4-dichlorophenyl)-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C9H6Cl2N2 |

|---|---|

Molekulargewicht |

213.06 g/mol |

IUPAC-Name |

1-(2,4-dichlorophenyl)pyrazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H |

InChI-Schlüssel |

RMLPOSMKQSCCOV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Triazole Derivatives

Compounds such as etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) and propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) replace the pyrazole ring with a triazole system. This modification increases their antifungal potency by enhancing binding to cytochrome P450 enzymes, a key mechanism in ergosterol biosynthesis inhibition. However, pyrazole derivatives like 1-(2,4-dichlorophenyl)-1H-pyrazole exhibit broader solubility in nonpolar solvents due to reduced hydrogen-bonding capacity compared to triazoles .

Imidazole Derivatives

Imazalil, a widely used fungicide, shares the 2,4-dichlorophenyl group but incorporates an imidazole ring. The imidazole’s basic nitrogen atoms improve systemic absorption in plants, whereas pyrazole derivatives are more stable under acidic conditions, favoring soil persistence .

Substituent Position and Functional Group Impact

Chlorine Substitution Patterns

Variations in chlorine substitution significantly alter bioactivity. For instance, 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8) introduces a fluorobenzyl group, enhancing binding affinity to fungal membrane targets compared to the parent compound. Its molar mass (427.3 g/mol) and density (1.42 g/cm³) reflect increased molecular complexity and rigidity .

Extended Conjugation Systems

The compound 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole (CAS 321571-59-9) incorporates a benzoxazole ring, extending conjugation and improving UV stability. This structural feature is critical for outdoor agrochemical applications, where photodegradation resistance is essential .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : Microwave-assisted synthesis of pyrazole derivatives (e.g., 1-(4-substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehydes) reduces reaction times from hours to minutes while maintaining yields >85% .

- Structure-Activity Relationships : Substitution at the pyrazole 4-position with electron-withdrawing groups (e.g., benzoxazole) enhances antifungal activity by 2–3 orders of magnitude compared to unsubstituted analogs .

Vorbereitungsmethoden

Method Details

- Reactants: 2,4-dichlorophenyl hydrazine hydrochloride and ethyl 4-methoxy-2-oxoalk(en)oates or related β-unsaturated esters.

- Reaction Conditions: Ultrasound irradiation significantly accelerates the reaction, reducing reaction times to 10–12 minutes.

- Yield: The yields range from 71% to 92%, with high regioselectivity.

- Mechanism: The hydrazine attacks the β-unsaturated carbonyl compound, leading to cyclization and formation of the pyrazole ring.

- Advantages: Ultrasound-assisted synthesis reduces reaction time and improves yield compared to conventional heating methods.

- Characterization: Products are confirmed by crystallographic data and spectroscopic methods.

| Parameter | Details |

|---|---|

| Reaction time | 10–12 minutes (ultrasound irradiation) |

| Yield range | 71–92% |

| Temperature | Mild conditions, often room temperature or slightly elevated |

| Solvent | Usually ethanol or similar organic solvents |

| Regioselectivity | High |

This method is well-suited for synthesizing derivatives with various substituents on the pyrazole ring and is documented in peer-reviewed literature focusing on ultrasound-assisted reactions.

Dehydrogenation of 2-Pyrazoline Derivatives

Another robust approach involves preparing this compound by dehydrogenation of corresponding 2-pyrazoline intermediates.

Method Details

- Starting Material: 2-pyrazoline derivatives bearing the 2,4-dichlorophenyl substituent.

- Catalysts: Iodine compounds act as catalysts in the presence of sulfuric acid.

- Process: The reaction mixture is heated with simultaneous removal of water by distillation, facilitating dehydrogenation.

- Work-up: After cooling, the pyrazole crystallizes as a sulfate salt, which can be neutralized and extracted to isolate the pure pyrazole.

- Yield: Typically, 85–95% purity is achieved after extraction, with further purification possible by recrystallization or distillation.

- Recycling: Hydrogen iodide formed during the reaction can be recycled, enhancing process sustainability.

| Parameter | Details |

|---|---|

| Catalyst | Iodine compounds (molar % based on hydrazine) |

| Reaction medium | Sulfuric acid aqueous solution |

| Temperature | Elevated, optimized per substrate |

| Reaction time | Several hours, depending on conditions |

| Purity after extraction | 85–95% |

| By-products | Hydrogen iodide (recyclable) |

This method is advantageous for its high purity products and the ability to recycle reagents, making it industrially attractive.

Two-Step Synthesis via Knoevenagel Condensation and Cyclization

A synthetic route optimized for industrial production involves two main steps:

Method Details

- Reaction Conditions: Reflux in ethanol at approximately 80 °C for 2 hours.

- Yield: Overall yields of about 80% for the two-step process.

- Advantages: This method is scalable and environmentally friendlier due to the use of ethanol as solvent.

- Characterization: Product confirmation via mass spectrometry and proton NMR spectroscopy.

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1. Knoevenagel condensation | Formation of α,β-unsaturated ketone | Reflux in ethanol, ~80 °C, 2 h | Not specified (optimized for high yield) |

| 2. Cyclization with hydrazine hydrate | Pyrazole ring formation | Reflux in ethanol, ~80 °C, 2 h | Part of overall 80% yield |

This method has been optimized to improve yield and reduce environmental impact, making it suitable for larger scale synthesis.

Synthesis via Substituted Hydrazine and Aromatic Ketones

In some protocols, substituted hydrazines such as 2,4-dichlorophenyl hydrazine react directly with aromatic ketones or chalcones under reflux conditions to form the pyrazole ring.

- Typical Conditions: Reflux in ethanol or other suitable solvents.

- Reaction Time: Several hours until completion monitored by thin-layer chromatography.

- Work-up: Cooling, filtration, washing with ethanol, and drying to isolate the solid pyrazole.

- Yields: Generally high, around 90% or above depending on substrate purity.

This approach is straightforward and widely used for preparing pyrazole derivatives with various substituents, including 2,4-dichlorophenyl groups.

Summary Table of Preparation Methods

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(2,4-dichlorophenyl)-1H-pyrazole derivatives?

Answer:

A robust method involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) at 343 K for 4.5 hours, using lithium hydroxide monohydrate as a base. This yields a brown-yellow solid with a 73.95% yield after purification. Slow evaporation of an ethanol:acetone (1:1) solution produces crystals suitable for X-ray analysis .

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| LiOH·H₂O, o-nitrochlorobenzene | DMSO | 343 K | 4.5 hours | 73.95% |

Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing pyrazole derivatives under varying solvent systems?

Answer:

Discrepancies arise due to solvent polarity and coordination effects. For example, DMSO (high polarity) facilitates nucleophilic substitution in , while acetone (moderate polarity) in may reduce side reactions. Systematic screening using Hansen solubility parameters and monitoring intermediate stability via HPLC can identify optimal solvents. Contradictory yields in (73.95%) vs. other methods (e.g., ethanol/acetone in ) highlight the need for kinetic studies to assess reaction pathways .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Answer:

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 74.03° in ) and hydrogen-bonding patterns.

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm).

- IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in ).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 352.059 in ) .

Advanced: How does intramolecular hydrogen bonding influence the crystal packing of this compound derivatives?

Answer:

Intramolecular N–H⋯O hydrogen bonds (e.g., between amide and nitro groups in ) stabilize folded conformations, reducing molecular flexibility. This promotes π-π stacking and intermolecular C–H⋯O/N–H⋯N interactions, as seen in ’s crystal lattice. Such interactions enhance thermal stability, critical for solid-state applications .

Basic: What in vitro assays are commonly used to assess the antimicrobial activity of pyrazole derivatives?

Answer:

- Agar diffusion : Measures zone of inhibition against Staphylococcus aureus or Escherichia coli.

- MIC (Minimum Inhibitory Concentration) : Determines efficacy via microdilution (e.g., 0.5–128 µg/mL range).

- Time-kill kinetics : Evaluates bactericidal/fungicidal activity over 24 hours.

Pyrazolines in show IC₅₀ values <10 µM against fungal pathogens, validated via these assays .

Advanced: What strategies enhance the metabolic stability of pyrazole-based compounds in pharmacokinetic studies?

Answer:

- Fluorination : Introducing CF₃ groups (e.g., ) reduces CYP450-mediated oxidation.

- Bioisosteric replacement : Replacing labile esters with amides (e.g., ’s carboxamide analogs).

- Prodrug design : Masking hydroxyl groups as acetylated derivatives improves oral bioavailability.

In vivo studies in demonstrate a 2.5-fold increase in half-life for fluorinated analogs .

Basic: What are the critical safety precautions when handling this compound derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of粉尘 (TLV: 0.1 mg/m³).

- Storage : Keep in airtight containers at 277–283 K ( ).

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How should researchers interpret conflicting toxicity data from regulatory sources for dichlorophenyl-containing compounds?

Answer:

Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models). For example, classifies the compound as "Skin Irrit. 2" (reversible damage), while cites acute oral toxicity (LD₅₀: 300 mg/kg). Cross-reference GHS classifications with OECD test guidelines (e.g., Test No. 423 for acute toxicity) to reconcile data .

Advanced: How can computational modeling address conflicting bioactivity data among structurally similar pyrazole derivatives?

Answer:

- Molecular docking : Predict binding affinity to targets like carbonic anhydrase (e.g., ’s Kᵢ = 12 nM via AutoDock Vina).

- QSAR : Relate substituent effects (e.g., –OCH₃ vs. –CF₃ in ) to activity trends.

- MD simulations : Assess conformational stability in aqueous environments (e.g., 100 ns trajectories in GROMACS).

’s trifluoromethyl derivative shows 3-fold higher in silico binding energy than chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.